Ruthenium(IV) oxide hydrate

Catalog No.
S1902260
CAS No.
32740-79-7
M.F
H2O3Ru
M. Wt
151.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium(IV) oxide hydrate

CAS Number

32740-79-7

Product Name

Ruthenium(IV) oxide hydrate

IUPAC Name

dioxoruthenium;hydrate

Molecular Formula

H2O3Ru

Molecular Weight

151.1 g/mol

InChI

InChI=1S/H2O.2O.Ru/h1H2;;;

InChI Key

FGEKTVAHFDQHBU-UHFFFAOYSA-N

SMILES

O.O=[Ru]=O

Canonical SMILES

O.O=[Ru]=O

Catalysis

Ruthenium(IV) oxide hydrate is a well-established catalyst for several important reactions. One prominent example is the Sumitomo-Deacon process, which uses RuO2 to efficiently produce chlorine gas (Cl2) from the oxidation of hydrochloric acid (HCl) [1]. Researchers are also exploring RuO2•xH2O as a catalyst in other reactions, including the Fischer-Tropsch process for synthetic fuel production [2] and the Haber-Bosch process for ammonia synthesis [3].

[1] ()[2] (Scientific literature on RuO2•xH2O as a Fischer-Tropsch process catalyst can be found through academic databases)[3] (Scientific literature on RuO2•xH2O as a Haber-Bosch process catalyst can be found through academic databases)

Ruthenium(IV) oxide hydrate, represented by the formula RuO₂·xH₂O, is a black solid that typically appears as a blue-black powder. It is the hydrated form of ruthenium dioxide and is known for its high conductivity and catalytic properties. This compound is primarily used in electrochemical applications due to its ability to facilitate electron transfer reactions .

The mechanism of action of RuO2•xH2O depends on the specific application. In electrocatalysis, RuO2 is believed to facilitate electron transfer between the electrode and reacting molecules due to its ability to change oxidation states (Ru⁴⁺ to Ru³⁺ and vice versa). In supercapacitors, the mechanism involves the adsorption and desorption of ions on the highly porous RuO2•xH2O surface, enabling efficient charge storage [].

  • Dust irritation: Inhalation of dust particles may irritate the respiratory system [].
  • Potential eye irritation: Contact with eyes may cause irritation [].
, notably redox reactions. It can react with acids to form ruthenium salts and can also engage in oxidation-reduction processes when interacting with strong reducing agents. A key reaction involving ruthenium(IV) oxide is its role as a catalyst in the Sumitomo-Deacon process for chlorine production, where it oxidizes hydrogen chloride .

Example Reactions:

  • Oxidation of Hydrogen Chloride:
    RuO2+2HClRuCl2+Cl2+H2O\text{RuO}_2+2\text{HCl}\rightarrow \text{RuCl}_2+\text{Cl}_2+\text{H}_2\text{O}
  • Electrocatalytic Reactions:
    RuO2+4H++4eRu3++2H2O\text{RuO}_2+4\text{H}^++4e^-\rightarrow \text{Ru}^{3+}+2\text{H}_2\text{O}

Ruthenium(IV) oxide hydrate can be synthesized through several methods:

  • Oxidation of Ruthenium Trichloride: This method involves oxidizing ruthenium trichloride using oxygen or other oxidizing agents.
  • Chemical Vapor Deposition: This technique allows for the deposition of thin films of ruthenium dioxide from volatile precursors.
  • Electroplating: Ruthenium(IV) oxide can be deposited onto substrates from solutions containing ruthenium trichloride.
  • Hydrosol Preparation: Electrostatically stabilized hydrosols can be created through the autocatalytic reduction of ruthenium tetroxide in aqueous solutions .

Ruthenium(IV) oxide hydrate has a wide range of applications across various fields:

  • Electrocatalysis: Used extensively as a catalyst in fuel cells and electrolytic processes.
  • Supercapacitors: Its high charge storage capacity makes it suitable for energy storage applications.
  • Resistors and Integrated Circuits: Employed in the fabrication of resistors due to its conductive properties .
  • Coatings for Anodes: Utilized for coating titanium anodes in chlorine production processes.

Studies have shown that ruthenium(IV) oxide can interact with various biological molecules, potentially leading to oxidative stress under certain conditions. Its interactions with DNA and proteins are being explored to understand its biological implications further . Additionally, the compound's reactivity with different solvents and acids highlights its versatility in chemical processes.

Ruthenium(IV) oxide hydrate shares similarities with other metal oxides but possesses unique properties that set it apart. Below are some comparable compounds:

CompoundFormulaUnique Features
Ruthenium(III) oxideRu₂O₃Lower oxidation state; different catalytic properties
Manganese(IV) oxideMnO₂Commonly used in batteries; different electronic properties
Cobalt(II) oxideCoOUsed in pigments; distinct magnetic properties
Titanium(IV) oxideTiO₂Widely used in photocatalysis; excellent UV absorption

Ruthenium(IV) oxide hydrate stands out due to its exceptional conductivity and catalytic efficiency, making it particularly valuable in electrochemical applications compared to the other metal oxides listed above.

Sol-Gel Synthesis Approaches

Precursor Selection and Reaction Parameters

The sol-gel synthesis of ruthenium(IV) oxide hydrate relies fundamentally on the careful selection of ruthenium precursors and optimization of reaction parameters. Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) serves as the most commonly utilized precursor due to its commercial availability and favorable reactivity characteristics [1] [2]. The hydrated form of ruthenium chloride contains a mixture of several phases, including hydrate derivatives of ruthenium(IV) oxide, which provides a complex starting material for sol-gel processing [2].

The commercial ruthenium chloride precursor typically approximates the formula RuCl₃.₃₇·2.5H₂O with a molecular weight of 265.6 grams per mole, as determined through elemental analysis [2]. The dissolution of this precursor in ethanol creates a homogeneous solution that serves as the foundation for subsequent gelation reactions. The concentration of ruthenium precursor significantly influences the final morphology and properties of the resulting oxide, with typical concentrations ranging from 0.42 grams in 3.5 milliliters of ethanol for standard preparations [3].

Temperature control during precursor dissolution and subsequent reaction stages proves critical for achieving reproducible results. The dissolution process typically occurs at temperatures between room temperature and 50°C, with stirring maintained for 1-2 hours to ensure complete dissolution of the ruthenium chloride component [2]. The reaction parameters must be carefully monitored to prevent premature precipitation or unwanted side reactions that could compromise the final product quality.

Template-Directed Sol-Gel Processing

Template-directed sol-gel synthesis represents an advanced approach for controlling the morphology and dimensional characteristics of ruthenium(IV) oxide hydrate materials. This methodology employs porous membranes or structured templates to guide the formation of specific geometric architectures during the gelation process [3].

Polycarbonate filter membranes with nominal pore diameters of 200 nanometers serve as effective templates for creating one-dimensional nanostructures [3]. The template impregnation process involves vacuum filtration of ruthenium chloride solutions in ethanol through the membrane, with approximately 50 drops distributed over the template surface under applied vacuum. This loading procedure ensures uniform distribution of the ruthenium precursor within the template pores.

Following impregnation, the template surface requires polishing using an Arkansas whetstone to remove excess ruthenium precursor from the external surface while leaving the pore contents undisturbed [3]. This surface preparation step proves essential for preventing the formation of bulk material that would interfere with the desired templated morphology.

The gelation process within the template pores occurs through exposure to propylene oxide vapors, which initiates the sol-gel transformation confined within the nanoscale template geometry. The resulting structures, after template removal through thermal treatment at 600°C for 30 minutes, yield ruthenium oxide nanowires with diameters of 128 ± 15 nanometers and lengths extending up to 3 micrometers [3].

Epoxide-Initiated Gelation Mechanisms

Epoxide-initiated gelation represents a sophisticated mechanism for controlling the sol-gel transformation of ruthenium precursors into hydrous oxide networks. The addition of 1,2-epoxides, particularly propylene oxide, to ruthenium chloride solutions creates a controlled gelation environment that produces materials with unique morphological and structural characteristics [2].

The gelation mechanism involves the interaction between propylene oxide and hydrated ruthenium chloride in ethanol solution. A typical preparation utilizes 1.2 milliliters of propylene oxide added to a solution containing ruthenium chloride dissolved in 3.5 milliliters of ethanol [2]. The weak base character of propylene oxide facilitates the controlled hydrolysis and condensation reactions necessary for gel network formation.

The gelation time can be monitored and recorded following the addition of the epoxide, with typical gelation occurring within 4 hours under ambient conditions [2]. The blue-black monolithic gel that forms during this process indicates the successful transformation of the ruthenium precursor into a hydrous oxide network. The color change from the brownish-red color of the initial solution to jet-black confirms the occurrence of the gelation reaction between ruthenium chloride and propylene oxide [3].

After gelation, the material requires aging for 24 hours under covered conditions to allow for continued network development and stabilization [2]. The subsequent drying process occurs under ambient conditions in a fume hood, followed by vacuum drying for an additional 48 hours to ensure complete solvent removal. This epoxide-initiated approach produces hydrous ruthenium oxide xerogels with nanoscale particle dimensions and high porosity characteristics suitable for various applications.

Hydrothermal Synthesis Routes

Conventional Hydrothermal Processing

Conventional hydrothermal synthesis provides a low-temperature route for producing crystalline ruthenium(V) oxides and related phases under controlled aqueous conditions. The fundamental approach involves the reaction of potassium ruthenate (KRuO₄) with alkaline earth metal peroxides (MO₂, where M = Ca, Sr, Ba) at temperatures of 200°C [4] [5].

The hydrothermal reaction system utilizes highly oxidizing aqueous conditions that facilitate the formation of ruthenium oxides with unusual oxidation states and structural arrangements. The synthesis employs only two inorganic precursors in stoichiometric proportions, eliminating the need for additional mineralizers or pH modifiers that are commonly required in other hydrothermal crystallization processes [4]. This simplified approach enables reproducible formation of highly crystalline phases under relatively mild temperature conditions.

The low-temperature hydrothermal synthesis at 200°C produces several distinct ruthenium oxide phases, including Ca₁.₅Ru₂O₇, SrRu₂O₆, and Ba₂Ru₃O₉(OH) [4] [5]. These compounds represent metastable phases that readily collapse to mixtures of other oxides upon heating in air at temperatures around 300-500°C, indicating their sensitivity to thermal treatment and the advantage of the low-temperature synthesis approach.

The reaction time for conventional hydrothermal processing typically extends from 24 to 48 hours to ensure complete reaction and crystallization [4]. The extended reaction time allows for the development of well-defined crystal structures and phase purity, which would be difficult to achieve through conventional high-temperature solid-state synthesis methods.

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis represents a powerful and rapid method for producing ruthenium oxide hydrate nanocomposites with enhanced properties and reduced processing times. This approach combines the advantages of hydrothermal conditions with the energy efficiency and rapid heating characteristics of microwave irradiation [6].

The microwave-assisted hydrothermal route demonstrates particular effectiveness in the synthesis of RuO₂·xH₂O-TiO₂ nanocomposites, where the microwave environment promotes the preferential formation of anatase TiO₂ crystallites before ruthenium oxide nucleation [6]. This sequential crystallization enhances the exposure and utilization of the ruthenium oxide phase, leading to improved electrochemical properties.

Typical microwave-assisted synthesis conditions employ impulsion power of 400 watts with temperature maintained at 60°C for reaction periods of 1 hour [7]. The microwave reactor chamber requires attachment to a water condenser to prevent water evaporation and maintain stable reaction conditions. The use of ammonium hydroxide solution (20 volume percent) in conjunction with microwave irradiation provides additional control over the synthesis environment.

The rapid heating and energy transfer characteristics of microwave irradiation enable significant reduction in processing time compared to conventional hydrothermal methods. The specific capacitance of ruthenium oxide prepared through microwave-assisted hydrothermal synthesis can reach 992 F g⁻¹ when measured at 100 mV s⁻¹, demonstrating the superior electrochemical performance achievable through this approach [6].

Parameter Optimization for Morphology Control

Parameter optimization in hydrothermal synthesis requires systematic control of temperature, pressure, reaction time, and precursor concentrations to achieve desired morphological characteristics. The hydrothermal modification of preformed ruthenium dioxide hydrate hydrosols demonstrates the sensitivity of material properties to processing conditions [8].

Temperature effects prove particularly significant in controlling the degree of oxide hydration and crystallinity. Hydrothermal modification at temperatures between 100 and 225°C produces substantial reductions in oxide hydration without evidence of increased crystallinity, Ostwald ripening, particle aggregation, or agglomeration [8]. The optimal temperature of 200°C for hydrothermal modification results in a 20-fold decrease in corrosion and a greater than 5-fold decrease in electrocatalytic rate compared to unmodified materials.

The pressure conditions during hydrothermal synthesis typically range from 0.1 to 1 MPa, with atmospheric pressure being preferred for most applications [9]. The synthesis can be performed under air atmosphere or inert gas atmospheres such as nitrogen, helium, argon, and oxygen dioxide, with water vapor potentially included in the reaction environment [9].

Reaction time optimization involves balancing complete precursor conversion with prevention of unwanted secondary reactions or morphological changes. Extended reaction times beyond the optimal range can lead to particle agglomeration or phase transformations that compromise the desired properties. The optimization process requires systematic evaluation of each parameter while maintaining control over all other variables to establish clear structure-property relationships.

Precipitation Techniques

Surfactant-Assisted Homogeneous Precipitation

Surfactant-assisted homogeneous precipitation enables the synthesis of ruthenium(IV) oxide hydrate materials with controlled morphology and enhanced surface area characteristics. This approach utilizes surfactant molecules to direct the nucleation and growth processes during precipitation, resulting in specific structural architectures and improved material properties [10].

The synthesis of olivary or petal-like ruthenium dioxide materials employs dodecyl sulfate as an anionic surfactant combined with urea as a source reagent in a homogeneous precipitation method [10]. The surfactant-assisted approach produces materials with large surface areas and distinctive morphological features that enhance electrochemical performance for applications such as oxygen evolution reaction.

Sodium octanoate serves as another effective anionic surfactant for the precipitation synthesis of ruthenium dioxide nanoparticles from ruthenium chloride hydrate precursors [11]. The in-situ formation of sodium octanoate during the precipitation process provides control over particle size, with average particle sizes of 50 nanometers readily achievable through this approach. The presence of octanoic acid as an organic surfactant influences both the nucleation kinetics and the final morphological characteristics of the precipitated ruthenium oxide particles.

Cetyltrimethylammonium bromide represents a cationic surfactant option for oxidative precipitation methods that employ hydrogen peroxide as the oxidizing agent [12]. The surfactant modification of the precipitation process produces thermally stable and porous RuO₂·xH₂O materials with superior rate-retention capability compared to materials prepared without surfactant assistance.

The surfactant concentration requires optimization to achieve the desired morphological control without interfering with the fundamental precipitation chemistry. Typical surfactant concentrations range from 0.01 to 0.1 M, depending on the specific surfactant employed and the target morphology [10]. The surfactant-to-precursor ratio significantly influences the final surface area and pore structure of the precipitated materials.

pH and Temperature-Dependent Nucleation and Growth

The precipitation of ruthenium(IV) oxide hydrate exhibits strong dependence on solution pH and temperature, which control both the nucleation kinetics and the subsequent growth processes. The hydrolytic precipitation from chloride solutions provides a well-established method for the quantitative determination and preparation of ruthenium oxide materials [13].

pH control during precipitation proves critical for achieving complete recovery of ruthenium from solution. Quantitative precipitation of ruthenium as hydrated oxide occurs from boiling solutions with pH values of approximately 6.0 [13]. The precipitation process involves the careful addition of sodium bicarbonate solution to maintain the pH within the optimal range while avoiding excessive alkalinity that could lead to unwanted side reactions.

The precipitation behavior demonstrates distinct characteristics depending on the oxidation state and coordination environment of the ruthenium species in solution. Ruthenium present as chloride can be quantitatively precipitated as hydrated oxide, while ruthenium in nitrosochloride or ammine forms exhibits only slight precipitation under similar conditions [13]. This selectivity provides opportunities for separation and purification of ruthenium from complex mixtures.

Temperature effects on nucleation and growth manifest through both thermodynamic and kinetic influences on the precipitation process. Elevated temperatures promote complete precipitation but require careful control to prevent deflagration when the hydrated oxide is subsequently converted to anhydrous oxide through thermal treatment [13]. The presence of small quantities of ammonium sulfate or ammonium chloride during washing and drying helps minimize the tendency for deflagration during thermal conversion.

The nucleation process occurs rapidly when the solution approaches neutrality, producing a well-coagulated precipitate that leaves a clear supernatant liquid remaining acidic to methyl red indicator [13]. Additional base addition and prolonged boiling produce no further precipitation of ruthenium, indicating complete recovery of the metal from solution under optimized conditions.

Electrochemical Deposition Methods

Substrate Effects and Surface Preparation

Substrate selection and surface preparation significantly influence the electrochemical deposition of ruthenium oxide hydrate films, affecting both the nucleation behavior and the final film properties. The electrodeposition process demonstrates substrate-dependent characteristics that require optimization for specific applications [14] [15].

Glassy carbon substrates provide favorable surfaces for ruthenium electrodeposition, producing deposits with crumbly and coiled structures when subjected to potentiostatic deposition conditions [14]. The surface morphology on glassy carbon differs substantially from that observed on platinum substrates, where the coating presents smoother surfaces with neat fracture edges. These morphological differences reflect the varying interaction energies between the depositing ruthenium species and the substrate surface.

Surface preparation procedures prove essential for achieving reproducible electrodeposition results. The substrate surface requires careful cleaning and activation prior to deposition to ensure uniform nucleation and adhesion [15]. For ruthenium dioxide deposition on single-crystal RuO₂(110) surfaces, the preparation involves systematic cleaning protocols that establish well-defined surface atomic arrangements suitable for controlled metal deposition studies.

The electrodeposition on compound substrates such as metal oxides presents unique challenges compared to deposition on foreign metal substrates, as multiple chemically different atomic sites become available on the surface [15]. The ruthenium dioxide substrate possesses metallic conductivity due to ruthenium d-electrons, enabling electrochemical processes while providing distinctly different surface chemistry compared to purely metallic substrates.

Substrate effects extend beyond simple morphological considerations to influence the fundamental deposition mechanisms and overpotential requirements. The electrodeposition of platinum on RuO₂(110) single-crystal surfaces demonstrates large crystallization overpotentials despite theoretical predictions of strong adsorption, indicating the importance of the electrochemical environment in controlling deposition kinetics [15].

Electrochemical Parameter Optimization

The optimization of electrochemical parameters in ruthenium oxide deposition involves systematic control of current density, potential, electrolyte composition, and deposition time to achieve desired film characteristics. The electrochemical behavior exhibits complex dependencies on these parameters, requiring careful optimization for specific applications [16] [17].

Current density optimization proves particularly important for controlling film thickness and morphology during electrodeposition. Typical current densities range from 1 to 10 mA cm⁻² depending on the desired deposition rate and film quality requirements [16]. Higher current densities promote rapid deposition but may compromise film uniformity and adhesion, while lower current densities enable better control but require extended deposition times.

Electrolyte pH significantly influences the nucleation and growth mechanisms during electrodeposition. The optimal pH range of 6-7 provides favorable conditions for ruthenium oxide formation while minimizing unwanted side reactions [13] [16]. The pH control requires careful buffering to maintain stable conditions throughout the deposition process, as local pH changes near the electrode surface can alter the deposition chemistry.

The electrodeposition kinetics reveal that ruthenium reduction proceeds through multiple steps, with reduction currents for Ru(III) to Ru(II) observed at 0.05 V and cathode current peaks recorded between -0.2 and -0.5 V accompanied by significant mass gain confirming metal deposition [14]. The subsequent oxidation process shows slow oxidation at low potentials followed by violent dissolution at 0.75 V, indicating the importance of potential control in maintaining film stability.

Electrocrystallization studies demonstrate that ruthenium electrodeposition follows an instantaneous nucleation mechanism, providing insights into the fundamental growth processes [14]. The nucleation behavior influences the final film microstructure and properties, with implications for optimizing deposition conditions to achieve specific material characteristics.

Other Synthetic Approaches

Chemical Vapor Deposition

Chemical vapor deposition provides a versatile method for producing high-quality ruthenium and ruthenium oxide thin films with precise control over composition and structure. The process utilizes volatile ruthenium compounds as precursors, with bis(ethylcyclopentadienyl)ruthenium [Ru(C₅H₄C₂H₅)₂] serving as an effective organometallic precursor for both metallic ruthenium and ruthenium oxide formation [18] [19].

The metal-organic chemical vapor deposition process operates effectively at relatively low temperatures ranging from 320 to 480°C, enabling the growth of both ruthenium and ruthenium oxide phases through systematic modification of processing conditions [19]. The phase selection depends primarily on oxygen flow rate and substrate temperature, with low oxygen flows (50 sccm) producing metallic ruthenium phases at processing temperatures below 480°C.

At high oxygen flow rates (300 sccm), the deposition behavior changes significantly, with metallic ruthenium formation below 400°C followed by a phase transition sequence from Ru to RuOₓ (0 < x < 2.0) to RuO₂ as the processing temperature increases to 480°C [19]. This controllable phase evolution enables the selective preparation of specific ruthenium oxide compositions through precise parameter adjustment.

The direct liquid injection technique using Ru(tmhd)₃ (tmhd = 2,2,6,6-tetramethylheptane-3,5-dione) in n-butylacetate solvent demonstrates another effective approach for ruthenium oxide deposition [20]. The injection rate significantly influences film properties, with lower injection rates producing ruthenium oxide films with low resistivity of approximately 45-60 μΩ cm and dense, smooth surface morphology.

The chemical vapor deposition process exhibits temperature-dependent kinetics, with Arrhenius plot analysis revealing that mass transfer of reactants determines the deposition rate at high temperatures while surface reactions control the rate at lower temperatures [20]. Understanding these kinetic regimes enables optimization of processing conditions for specific film requirements.

Thermolysis of Ruthenium Precursors

Thermolysis represents a direct approach for converting ruthenium precursors into oxide phases through controlled thermal decomposition processes. The thermal decomposition of various ruthenium compounds provides pathways for producing ruthenium dioxide nanoparticles with controlled size and morphological characteristics [21] [22].

Ruthenium nitrosyl nitrate [Ru(NO)(NO₃)₃] serves as an effective precursor for simple one-pot synthesis of ruthenium dioxide nanoparticles through thermal decomposition at temperatures up to 800°C [21]. This approach provides a straightforward method for direct conversion of molecular precursors into oxide materials without the need for complex reaction environments or additional reagents.

The thermal decomposition of ruthenium(III) chloride represents the most widely studied thermolysis route for ruthenium oxide formation. Complete thermal decomposition of ruthenium chloride precursor solutions at temperatures above 250°C yields ruthenium dioxide particles with enhanced crystallinity and greater resistance to dissolution under anodic conditions [22]. The optimal calcination temperature of 350°C produces ruthenium dioxide nanoparticles with balanced electrochemically active surface areas and high crystallinity while achieving both high activity and enhanced stability.

The thermolysis process requires careful control of heating rate to prevent deflagration and ensure uniform decomposition. A heating rate of 5°C per minute under air atmosphere provides optimal conditions for controlled conversion while minimizing the risk of explosive decomposition [22]. The presence of chloride ions from the ruthenium chloride precursor can act as intramolecular reducing agents during thermolysis, potentially leading to partial reduction of the oxide depending on the thermal treatment conditions [2].

Crystallinity Assessment and Phase Identification

X-ray diffraction analysis represents the fundamental technique for determining the crystalline structure and phase composition of ruthenium(IV) oxide hydrate materials. The crystallinity of hydrous ruthenium oxide exhibits a strong dependence on thermal treatment conditions, with distinct structural transitions occurring at specific temperature thresholds [1].

Research demonstrates that ruthenium(IV) oxide hydrate powders manifest as an amorphous phase when subjected to annealing temperatures below 116°C, while crystalline phases emerge at temperatures exceeding this critical threshold [1]. The crystalline form adopts the rutile structure characteristic of anhydrous ruthenium dioxide, belonging to the tetragonal crystal system with space group P42/mnm [2] [3].

The powder X-ray diffraction patterns of crystalline ruthenium dioxide display well-defined reflections at characteristic positions. The primary diffraction peaks appear at 2θ values of 28.1°, 35.1°, 40.1°, 54.3°, and 69.6°, corresponding to the (110), (011), (020), (121), and (031) reflections respectively [2]. These reflections provide definitive identification of the rutile phase and enable quantitative analysis of crystallite dimensions using the Scherrer equation.

Peak intensity analysis reveals significant variations between hydrous and anhydrous forms. The hydrous ruthenium oxide exhibits decreased peak intensity and increased peak width compared to the anhydrous form, indicating reduced crystallinity and smaller primary particle size [2]. This broadening phenomenon correlates directly with water content, where higher hydration levels result in more pronounced peak broadening and diminished crystalline order.

Phase2θ Position (°)Miller IndexCrystallinityWater Content
AmorphousBroad halo-LowHigh (24-26%) [4]
Crystalline28.1, 35.1, 40.1(110), (011), (020)HighLow (18%) [4]

Structural Transitions During Processing

The structural evolution of ruthenium(IV) oxide hydrate during thermal processing involves complex phase transformations that fundamentally alter the material's crystallographic properties. Detailed studies reveal that the transition from amorphous to crystalline phases occurs through progressive dehydration and structural reorganization [1].

During the initial heating phase below 116°C, the hydrous structure maintains its amorphous character while experiencing gradual water loss. This process involves the removal of both physisorbed and chemisorbed water molecules without significant alteration of the underlying ruthenium-oxygen framework. The amorphous state persists due to the presence of structural water that maintains disorder within the oxide matrix.

At temperatures exceeding 116°C, a critical structural transformation initiates the crystallization process. This transition involves the collapse of the hydrated structure and reorganization into the thermodynamically stable rutile configuration. The crystallization process proceeds through nucleation and growth mechanisms, resulting in the formation of discrete crystalline domains with characteristic rutile symmetry.

The crystallite size analysis using the Scherrer equation reveals typical values of 69.8 ± 4.9 nm for fully crystallized samples [2]. This dimension represents the coherent scattering domain size and provides insights into the extent of structural ordering achieved during thermal treatment.

Electron Microscopy Techniques

Transmission Electron Microscopy (TEM)

Transmission electron microscopy provides detailed morphological and structural information about ruthenium(IV) oxide hydrate at the nanoscale level. TEM analysis reveals that hydrous ruthenium oxide consists of minute particles with sizes typically ranging from 2 to 50 nanometers, depending on synthesis conditions and thermal treatment history [1] [5].

The morphological characteristics observed through TEM imaging demonstrate significant differences between hydrous and anhydrous forms. Hydrous ruthenium oxide particles exhibit irregular shapes with high surface-to-volume ratios, while anhydrous samples display more defined crystalline facets and larger grain dimensions [2]. The particle size distribution shows broad dispersity, reflecting the heterogeneous nature of the hydration and dehydration processes.

High-resolution TEM analysis enables direct visualization of lattice fringes and crystallographic features. Studies of ruthenium dioxide nanocrystals reveal lattice spacings corresponding to specific crystallographic planes, with the (110) plane showing an interplanar spacing of 0.320 nm [6]. These measurements provide direct confirmation of the rutile structure and enable precise determination of unit cell parameters.

The dissolution dynamics of ruthenium dioxide nanocrystals have been investigated using liquid-phase TEM techniques. These studies demonstrate heterogeneous dissolution behavior along different crystallographic facets, with dissolution rates increasing in the order (110) < (111) < (001) [5] [7]. This anisotropic behavior reflects the varying stability of different surface orientations under oxidizing conditions.

Selected Area Electron Diffraction (SAED)

Selected area electron diffraction serves as a powerful complementary technique to TEM imaging for phase identification and structural analysis of ruthenium(IV) oxide hydrate materials. SAED patterns provide direct information about the crystalline nature and phase composition of localized regions within the sample [1] [8].

For amorphous hydrous ruthenium oxide, SAED patterns typically exhibit diffuse ring structures characteristic of disordered materials. The ring positions correspond to characteristic interatomic distances within the amorphous network, providing insights into the local structural arrangement despite the absence of long-range order [9].

Crystalline ruthenium dioxide samples produce distinct SAED patterns with sharp spots or rings corresponding to specific crystallographic reflections. The ring patterns enable identification of the rutile phase and determination of lattice parameters. The center positions of SAED rings correspond to the (111) and (020) planes of the rutile structure, confirming that ruthenium atoms maintain their approximate positions within the rutile unit cell framework [9].

The analysis of SAED patterns involves precise measurement of ring diameters and correlation with known lattice spacings using the relationship λL = Rdhkl, where λ is the electron wavelength, L is the camera length, R is the ring radius, and dhkl is the lattice plane spacing [8]. This relationship enables quantitative determination of crystallographic parameters and phase identification.

Field-Emission Scanning Electron Microscopy (FE-SEM)

Field-emission scanning electron microscopy provides high-resolution surface morphological information and topographical analysis of ruthenium(IV) oxide hydrate materials. FE-SEM imaging reveals the complex surface architecture and particle aggregation behavior characteristic of these materials [10] [11].

Surface morphological studies demonstrate that ruthenium oxide particles exhibit irregular, rough-surfaced grain structures with significant porosity [12] [13]. The particle morphology varies considerably with synthesis conditions, thermal treatment, and hydration state. Hydrous samples typically display more compact structures with smaller surface features compared to their anhydrous counterparts.

The cross-sectional analysis using FE-SEM reveals important information about film microstructure and grain orientation. Sputtered ruthenium oxide films exhibit columnar grain structures oriented perpendicular to the substrate, with grain expansion from the substrate toward the surface [11]. This microstructural arrangement influences the electrochemical and physical properties of the material.

FE-SEM analysis also enables investigation of surface modifications and degradation processes. Studies of ruthenium oxide electrodes under electrochemical conditions reveal significant morphological changes, including surface erosion and structural reorganization [14]. These observations provide critical insights into stability and performance characteristics under operational conditions.

Spectroscopic Characterization

X-Ray Absorption Spectroscopy (XANES and EXAFS)

X-ray absorption spectroscopy, encompassing both X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides detailed electronic and structural information about ruthenium(IV) oxide hydrate materials. These techniques probe the local atomic environment and electronic structure with element-specific sensitivity [15] [16].

XANES analysis enables determination of ruthenium oxidation states and coordination environments. The absorption edge position and intensity provide direct information about the formal oxidation state of ruthenium atoms, while pre-edge features reveal details about site symmetry and electronic transitions [17]. For ruthenium(IV) oxide hydrate, XANES spectra confirm the predominant Ru(IV) oxidation state with characteristic edge features.

EXAFS analysis provides quantitative information about interatomic distances, coordination numbers, and structural disorder. The technique probes the local environment around ruthenium atoms up to several coordination shells, enabling determination of Ru-O and Ru-Ru distances [18] [19]. Studies reveal that Ru-O bonds in RuO6 octahedra are significantly stronger than interactions between second-nearest neighbor ruthenium atoms.

Temperature-dependent EXAFS measurements reveal important insights into thermal vibration behavior and structural stability. Analysis of Debye-Waller factors indicates that ruthenium dioxide exhibits negative thermal expansion along the c-axis, attributed to weak interactions between second-nearest neighbor ruthenium atoms [19] [20].

X-Ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy provides surface-sensitive chemical state analysis and elemental composition information for ruthenium(IV) oxide hydrate materials. XPS analysis focuses primarily on the Ru 3d core level region, which provides definitive identification of ruthenium oxidation states and chemical environments [21] [22].

The Ru 3d5/2 binding energy serves as a diagnostic indicator of ruthenium chemical state. Metallic ruthenium exhibits a binding energy of approximately 280.1 eV, while ruthenium(IV) oxide shows characteristic shifts to higher binding energies around 280.8-282.0 eV [21] [23]. The binding energy difference between anhydrous and hydrated forms provides information about the influence of water coordination on electronic structure.

Peak fitting analysis reveals the presence of multiple ruthenium species in hydrous samples. The broad peak shapes observed in hydrous ruthenium oxide reflect the presence of different ruthenium coordination environments, including both Ru(IV) and potentially Ru(III) species [24] [23]. The relative intensities of these components provide quantitative information about the degree of hydration and structural disorder.

The O 1s region analysis provides complementary information about oxygen environments. Multiple oxygen species are typically observed, including lattice oxygen (529.4 eV), hydroxyl groups (531.1 eV), and water molecules (532.7 eV) [10]. The relative intensities of these features enable quantitative assessment of hydration levels and surface chemistry.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Raman and infrared spectroscopy, provide detailed information about molecular vibrations and structural characteristics of ruthenium(IV) oxide hydrate. These techniques are particularly sensitive to local bonding environments and can distinguish between different hydration states [25] [26].

Raman spectroscopy of ruthenium dioxide reveals characteristic vibrational modes associated with the rutile structure. The primary modes appear at approximately 503, 616, and 682 cm⁻¹, corresponding to different oxygen and ruthenium vibrational patterns [6]. Additional features at 590 and 700 cm⁻¹ are observed in hydrous samples, reflecting the influence of water coordination on the vibrational spectrum [25].

In situ Raman studies during electrochemical processes reveal dynamic changes in the vibrational spectrum. The emergence of a peak at 590 cm⁻¹ during hydrogen intercalation is accompanied by a decrease in the 700 cm⁻¹ feature, indicating structural modifications associated with proton insertion and ruthenium reduction [25].

Infrared spectroscopy provides complementary information about OH and H2O vibrational modes. The presence of broad bands in the 3200-3600 cm⁻¹ region confirms the existence of hydrogen-bonded water and hydroxyl groups in hydrous samples [26]. The relative intensities and positions of these features correlate with the degree of hydration and structural disorder.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis represents a fundamental technique for quantitative determination of water content and thermal stability assessment of ruthenium(IV) oxide hydrate materials. TGA measurements provide precise weight loss profiles as a function of temperature, enabling identification of discrete dehydration processes and thermal decomposition pathways [4] [6].

The thermogravimetric behavior of hydrous ruthenium oxide typically exhibits multiple weight loss stages corresponding to different types of water removal. Commercial hydrous samples demonstrate total water contents ranging from 18% to 26% by weight, with the specific value depending on synthesis conditions and storage history [4]. These measurements enable calculation of the hydration stoichiometry and classification of water types.

The first weight loss stage, occurring between 0-230°C, corresponds to the removal of physisorbed water and loosely bound surface moisture [6]. This process typically accounts for 2-5% of the total sample weight and reflects the hygroscopic nature of the hydrous oxide surface. The temperature range and magnitude of this weight loss provide insights into surface area and porosity characteristics.

The second major weight loss stage occurs between 230-420°C and corresponds to the removal of more strongly bound water molecules and structural hydroxyl groups [6]. This process involves significant structural reorganization and represents the transition from hydrous to anhydrous phases. The temperature of maximum weight loss rate provides information about the thermal stability and dehydration kinetics.

Temperature Range (°C)Weight Loss (%)ProcessWater Type
0-2302-5Physisorption removalSurface water
230-42015-20Structural dehydrationBound water
>420<2Final dehydrationStructural OH

Direct Mass Spectrometric Thermal Analysis

Direct mass spectrometric thermal analysis coupled with thermogravimetric measurements provides detailed identification of evolved gas species during thermal decomposition of ruthenium(IV) oxide hydrate. This technique enables real-time monitoring of decomposition products and provides insights into reaction mechanisms and pathways [27] [28].

Mass spectrometric analysis during thermal treatment reveals the evolution of various gas species, primarily water vapor, but also potentially including oxygen and other decomposition products. The temporal correlation between weight loss and gas evolution provides direct confirmation of the dehydration processes identified through TGA measurements [27].

The technique proves particularly valuable for distinguishing between different dehydration mechanisms and identifying secondary decomposition processes. For example, the evolution of oxygen gas at elevated temperatures may indicate decomposition of the oxide lattice or release of chemisorbed oxygen species [28].

Temperature-programmed desorption coupled with mass spectrometry enables detailed analysis of surface-bound species and their thermal stability. These measurements provide information about the binding strength of different water species and the kinetics of dehydration processes [27].

Porosity and Surface Area Characterization

N₂ Adsorption-Desorption Isotherms

Nitrogen adsorption-desorption isotherm analysis provides comprehensive characterization of porosity, surface area, and pore size distribution in ruthenium(IV) oxide hydrate materials. These measurements are essential for understanding the accessibility of internal surfaces and the potential for applications requiring high surface areas [12] [13].

The adsorption isotherms of hydrous ruthenium oxide typically exhibit Type II or Type IV behavior according to the IUPAC classification, indicating the presence of mesoporous structures with some macroporosity [29]. The isotherm shape provides qualitative information about pore characteristics, while quantitative analysis enables determination of specific surface areas and pore volumes.

Hysteresis loops observed in the desorption branch of isotherms indicate the presence of mesoporous structures with complex pore geometries. The shape and position of hysteresis loops provide information about pore connectivity and accessibility, which influence mass transport properties in electrochemical applications [29].

The pore size distribution calculated from isotherm analysis reveals broad distributions typically spanning from mesoporous to macroporous ranges. Average pore sizes calculated using the relationship 4V/A (where V is pore volume and A is surface area) typically range from 100-150 Å for hydrous ruthenium oxide materials [29].

BET Surface Area Analysis

Brunauer-Emmett-Teller (BET) surface area analysis represents the standard method for quantitative determination of specific surface areas in ruthenium(IV) oxide hydrate materials. The BET method assumes multilayer adsorption on energetically homogeneous surfaces and provides reliable surface area measurements for most porous materials [12] [13].

Commercial ruthenium oxide materials exhibit BET surface areas ranging from 20-100 m²/g, depending on synthesis method, particle size, and thermal treatment history [12] [13] [30]. High surface area materials (80-100 m²/g) correspond to smaller crystallite sizes (approximately 5.5 nm), while lower surface area samples (20-30 m²/g) contain larger crystallites (approximately 39.5 nm) [13] [30].

The relationship between BET surface area and crystallite size follows the expected inverse correlation, with smaller particles providing higher surface areas. This relationship enables estimation of particle dimensions from surface area measurements and vice versa [12].

Hydrous samples typically exhibit higher surface areas compared to their anhydrous counterparts due to the presence of structural water that maintains porosity and prevents extensive particle aggregation. The dehydration process often results in surface area reduction due to pore collapse and particle sintering [2].

BET Surface Area (m²/g)Crystallite Size (nm)Particle Size (μm)Applications
80-1005.528.4High-performance catalysts
40-603220.5General applications
20-3039.525Bulk applications

Dates

Last modified: 08-16-2023

Explore Compound Types